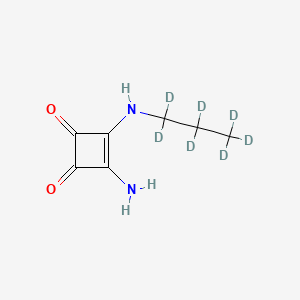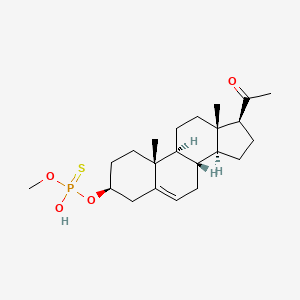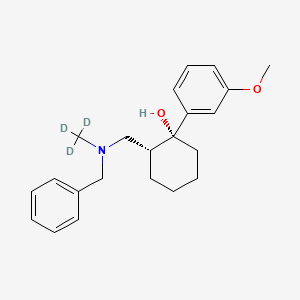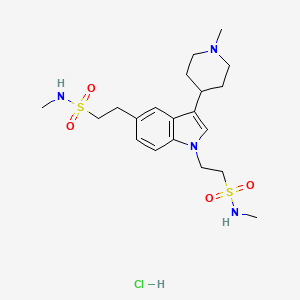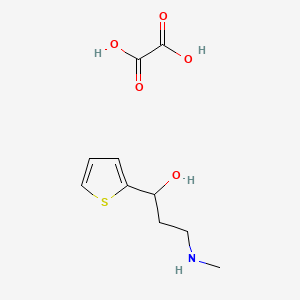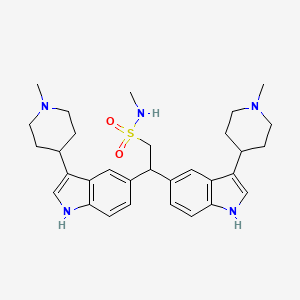
Urapidil-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urapidil-d4 Hydrochloride is a deuterated form of Urapidil, a sympatholytic antihypertensive drug. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Urapidil. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urapidil-d4 Hydrochloride involves the incorporation of deuterium atoms into the Urapidil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Urapidil can also introduce deuterium atoms into the final product.
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure the incorporation of deuterium atoms.
Optimization of Reaction Conditions: Adjusting reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain high-purity this compound.
Types of Reactions:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound.
Substitution: In substitution reactions, one functional group in this compound is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Urapidil-d4 Hydrochloride has several applications in scientific research, including:
Pharmacokinetic Studies: The deuterated form allows researchers to trace the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: By studying the metabolism of this compound, researchers can identify metabolic pathways and potential metabolites.
Drug Interaction Studies: this compound can be used to investigate interactions with other drugs, helping to understand potential synergistic or antagonistic effects.
Biological Research: The compound is used in studies related to hypertension, cardiovascular diseases, and central nervous system disorders.
Mécanisme D'action
Urapidil-d4 Hydrochloride exerts its effects through both central and peripheral mechanisms:
Peripheral Mechanism: It predominantly blocks postsynaptic alpha-1 adrenoceptors, inhibiting the vasoconstrictor effect of catecholamines, leading to vasodilation and reduced blood pressure.
Central Mechanism: this compound also stimulates serotonin 5-HT1A receptors in the central nervous system, modulating the activity of cerebral centers that control the circulatory system.
Comparaison Avec Des Composés Similaires
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Terazosin: Similar to prazosin, it is used for hypertension and benign prostatic hyperplasia.
Doxazosin: An alpha-1 blocker used for hypertension and urinary retention associated with benign prostatic hyperplasia.
Uniqueness of Urapidil-d4 Hydrochloride:
Dual Mechanism: Unlike other alpha-1 blockers, this compound has a dual mechanism of action, involving both peripheral and central effects.
Deuterated Form: The presence of deuterium atoms allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological properties.
Propriétés
Numéro CAS |
1794979-63-7 |
|---|---|
Formule moléculaire |
C20H30ClN5O3 |
Poids moléculaire |
427.966 |
Nom IUPAC |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2; |
Clé InChI |
KTMLZVUAXJERAT-ZYMFQSNRSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
Synonymes |
6-[[3-[4-(2-Methoxyphenyl)-1-(piperazinyl-d4)]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




